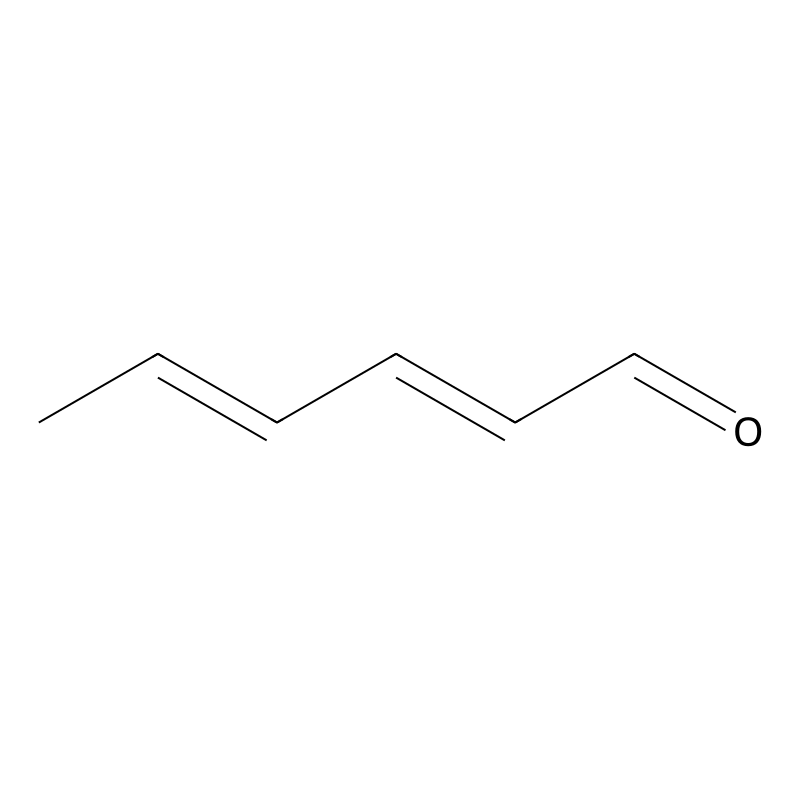2,4-Hexadienal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Slightly soluble in water; miscible in oils
soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Occurrence and Detection:
- Natural product: 2,4-Hexadienal is found naturally in various fruits and vegetables, including tomatoes, kiwifruit, mangoes, and potatoes [Source: National Institutes of Health (.gov) ]. It is also emitted by plants as a response to damage [Source: National Institutes of Health (.gov) ].
- Environmental pollutant: 2,4-Hexadienal can be formed in the atmosphere through the breakdown of other chemicals [Source: National Institutes of Health (.gov) ].
Chemical properties and applications:
- Organic synthesis: Due to its reactive nature, 2,4-Hexadienal is used as a building block in the synthesis of various organic compounds [Source: Fisher Scientific ].
- Food science: In controlled amounts, 2,4-Hexadienal is sometimes used as a flavoring agent in food [Source: Fisher Scientific ].
Safety and ongoing research:
2,4-Hexadienal is an organic compound characterized by its molecular formula . It is a straight-chain aldehyde with two double bonds located at the 2 and 4 positions, making it a member of the class of compounds known as unsaturated aldehydes. The compound exists primarily in the trans,trans configuration, although it can also present in cis,trans forms. 2,4-Hexadienal is notable for its direct-acting alkylating properties, which enable it to form DNA adducts both in vivo and in vitro, leading to potential mutagenic effects .
- (E,E)-2,4-hexadienal:
- Toxicity: Limited data available, but studies suggest potential for skin irritation and respiratory tract discomfort upon exposure.
- Flammability: Flammable liquid.
- Reactivity: Can react with strong oxidizing agents and reducing agents.
- Addition Reactions: The double bonds in 2,4-hexadienal can undergo addition reactions with nucleophiles, such as hydroxyl radicals and other electrophiles.
- Isomerization: The compound can isomerize to form ketene-type compounds under certain conditions, which is reversible .
- Atmospheric Reactions: In the atmosphere, 2,4-hexadienal reacts with hydroxyl radicals and nitrate radicals, contributing to its degradation . The rate coefficients for these reactions indicate that double bond addition is a significant pathway.
2,4-Hexadienal exhibits notable biological activity. It acts as a direct-acting alkylating agent, causing DNA strand breaks and glutathione depletion. Studies have shown that it induces mutations in bacterial strains and mouse lymphoma cells without metabolic activation . The compound has been linked to oxidative DNA damage due to its ability to deplete cellular antioxidants like glutathione .
Several methods exist for synthesizing 2,4-hexadienal:
- Condensation of Acetaldehyde: A common industrial method involves the condensation of acetaldehyde under controlled conditions to yield technical-grade 2,4-hexadienal.
- Auto-Oxidation: This method occurs naturally during the cooking of foods rich in polyunsaturated fatty acids, where the compound is formed as a byproduct of lipid oxidation .
2,4-Hexadienal has diverse applications across various industries:
- Flavoring Agent: It is used as a flavoring ingredient in food products due to its aromatic properties.
- Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals such as sorbic acid (a food preservative) and polymethine dyes .
- Pharmaceuticals: It is utilized in the production of mitomycins and antihypercholesterolemic agents.
- Corrosion Inhibitor: In oil field operations, 2,4-hexadienal acts as an inhibitor of corrosion for steel .
Research has focused on the interactions of 2,4-hexadienal with biological systems and environmental factors. Studies indicate that exposure to this compound can lead to significant oxidative stress within cells due to glutathione depletion. Its mutagenic properties have been confirmed through various assays involving bacterial strains and mammalian cells . Additionally, atmospheric studies demonstrate how it interacts with key oxidants like hydroxyl radicals and nitrate radicals, influencing its environmental fate.
When comparing 2,4-hexadienal with similar compounds such as hexanal, trans-2-hexenal, and trans-3-hexenal, several distinctions arise:
| Compound | Structure | Key Features |
|---|---|---|
| 2,4-Hexadienal | C6H8O | Two double bonds; mutagenic properties |
| Hexanal | C6H12O | Saturated aldehyde; less reactive |
| Trans-2-Hexenal | C6H10O | One double bond; flavoring agent |
| Trans-3-Hexenal | C6H10O | One double bond; used in fragrances |
The uniqueness of 2,4-hexadienal lies in its dual unsaturation and significant biological activity as an alkylating agent. Its reactivity profile makes it distinct from saturated aldehydes like hexanal and other unsaturated aldehydes that do not exhibit similar mutagenic effects.
Physical Description
XLogP3
Boiling Point
174 °C; 76 °C @ 30 mm Hg
Density
0.896-0.902 (20°)
LogP
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
Vapor Pressure
Pictograms



Flammable;Acute Toxic;Irritant
Other CAS
80466-34-8
142-83-6
Associated Chemicals
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]








